2-Thiophen-3-yl-phenylamine hydrochloride
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Overview
Description
“[2-(3-Thienyl)phenyl]amine hydrochloride” is a chemical compound that is used in scientific research . It is structurally related to methamphetamine, consisting of a thiophene group with an alkyl amine substituent at the 2-position . The molecular formula is C10H9NS .
Synthesis Analysis
The synthesis of compounds similar to “[2-(3-Thienyl)phenyl]amine hydrochloride” involves a four-step process. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, it is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis
The molecular structure of “[2-(3-Thienyl)phenyl]amine hydrochloride” consists of a thiophene group with an alkyl amine substituent at the 2-position . The molecular weight is 175.25 .Chemical Reactions Analysis
Amines, including “[2-(3-Thienyl)phenyl]amine hydrochloride”, can undergo various reactions. Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Amines can also be converted into alkenes by an elimination reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of amines can vary. Amines of low molar mass are quite soluble in water; the borderline of solubility in water is at five or six carbon atoms . The boiling points of primary and secondary amines are higher than those of alkanes or ethers of similar molar mass but are lower than those of alcohols .Safety and Hazards
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to influence several biochemical pathways, contributing to their diverse pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
The compound’s boiling point is 2770±150 °C , and its density is 1.196 , which may influence its bioavailability.
Result of Action
Given the diverse biological effects of thiophene derivatives, it can be inferred that the compound may have a wide range of molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Thiophen-3-yl-phenylamine hydrochloride. The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . These conditions help maintain the stability of the compound and ensure its efficacy.
Biochemical Analysis
Biochemical Properties
2-Thiophen-3-yl-phenylamine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific sites on enzymes and proteins, thereby modulating their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, influencing their catalytic activity. Additionally, this compound can form hydrogen bonds and π-π interactions with amino acid residues in proteins, affecting their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. By altering the phosphorylation status of target proteins, this compound can impact various cellular functions, including cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it has been reported to inhibit the activity of certain proteases by binding to their catalytic sites . Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or acidic conditions. Over time, the degradation products may accumulate, potentially affecting the compound’s biological activity. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration ranges. These findings highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, affecting its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters (OCTs) and organic anion transporters (OATs) . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For instance, the presence of nuclear localization signals (NLS) can direct the compound to the nucleus, where it can interact with DNA and transcription factors. Similarly, mitochondrial targeting signals (MTS) can facilitate its transport to the mitochondria, influencing mitochondrial function and energy metabolism.
Properties
IUPAC Name |
2-thiophen-3-ylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS.ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;/h1-7H,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQVRTCJFDGRNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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